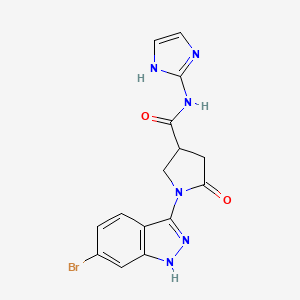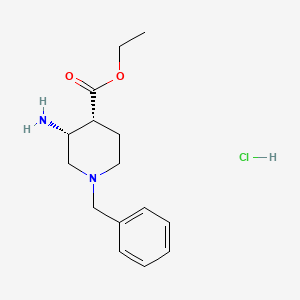![molecular formula C16H15N3OS B14102104 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14102104.png)
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a thione group (C=S) and a methoxyphenylmethylamino substituent further adds to its unique chemical properties. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 3-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a thionating agent such as carbon disulfide (CS2) or Lawesson’s reagent to form the desired quinazoline-2-thione structure.
Industrial Production Methods
Industrial production of 4-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thione derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives and heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s thione group may interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-4-thione
- 4-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione
- 2-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-4-thione
Uniqueness
4-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the specific position of the methoxy group on the phenyl ring and the presence of the thione group at the 2-position of the quinazoline core. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI Key |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14102029.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102031.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B14102050.png)
![methyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B14102053.png)
![7-hexyl-6-hydroxy-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14102067.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14102082.png)

![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14102106.png)

![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide](/img/structure/B14102113.png)
